REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:21][CH3:22])[C:4]([CH:6]1[CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7]1)=[O:5])[CH3:2].C(OCC)(=O)C>C(O)C.[C].[Pd]>[CH2:21]([N:3]([CH2:1][CH3:2])[C:4]([CH:6]1[CH2:10][CH2:9][NH:8][CH2:7]1)=[O:5])[CH3:22] |f:3.4|
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium carbon
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred under a hydrogen atmosphere at room temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered with celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |